5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
CAS No.:
Cat. No.: VC16534042
Molecular Formula: C27H30O14
Molecular Weight: 578.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30O14 |
|---|---|
| Molecular Weight | 578.5 g/mol |
| IUPAC Name | 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 |
| Standard InChI Key | LYKXPTCUGPKDQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound belongs to the chromone glycoside family, featuring a 4H-1-benzopyran-4-one backbone substituted at positions 2, 5, and 7. Key structural elements include:
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Chromone core: A benzo-γ-pyrone system with a ketone group at C-4.
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Glycosidic moiety: A disaccharide unit comprising 6-deoxy-α-L-mannopyranosyl and β-D-glucopyranosyl residues linked via a 2-O-glycosidic bond .
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Phenolic substitution: A 4-hydroxyphenyl group at C-2 and hydroxyl groups at C-5 and C-7.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>30</sub>O<sub>14</sub> |
| Molecular Weight | 578.5 g/mol |
| IUPAC Name | 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
The stereochemistry of the glycosidic linkage (α-L-mannopyranosyl and β-D-glucopyranosyl) critically influences its biological interactions . Nuclear magnetic resonance (NMR) data, particularly <sup>13</sup>C signals, confirm the positions of hydroxyl and sugar substituents .
Synthesis and Structural Modification
Glycosylation Strategies
Synthesis typically proceeds through sequential glycosylation reactions:
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Activation of sugar donors: 6-Deoxy-α-L-mannopyranosyl donors are activated using trichloroacetimidate or thioglycoside protocols.
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Coupling with aglycone: The chromone aglycone (7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) undergoes glycosylation under Koenigs-Knorr conditions, employing silver triflate or BF<sub>3</sub>-etherate as catalysts.
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Deprotection: Acidic or enzymatic removal of protecting groups (e.g., acetyl or benzyl) yields the final product.
Reaction yields (50–75%) depend on solvent polarity, with acetonitrile and dichloromethane favoring β-anomer formation.
Biosynthetic Pathways
In plants, biosynthesis involves:
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Chorismate pathway: Precursors like phenylalanine yield the chromone core via chalcone synthase and isomerase.
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Glycosyltransferases: UDP-glucose and UDP-rhamnose donors attach sugar units to the aglycone .
Biological Activities and Mechanisms
Antiviral Activity
The compound inhibits respiratory syncytial virus (RSV) replication with an IC<sub>50</sub> of 6.9 µg/mL, likely by interfering with viral entry through glycoprotein interactions . Comparative studies show enhanced potency over simpler chromones due to improved solubility from the disaccharide moiety .
Anti-Inflammatory Effects
In murine macrophage models, it suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% at 10 µM . The 4-hydroxyphenyl group augments antioxidant activity, scavenging ROS with an EC<sub>50</sub> of 28 µM .
Antimicrobial Properties
Against Escherichia coli and Staphylococcus aureus, minimum inhibitory concentrations (MICs) range from 32–64 µg/mL. Synergy with β-lactam antibiotics (FIC index: 0.3–0.5) suggests cell wall disruption mechanisms .
Pharmacological Applications
Drug Development
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Lead optimization: Structural analogs with modified sugar units (e.g., galactose instead of glucose) show improved bioavailability in rodent models.
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Nanocarrier systems: Liposomal encapsulation increases plasma half-life from 2.1 to 8.7 hours in rats .
Natural Product Research
Isolated from Wisteria sinensis, this compound contributes to the plant’s defense against pathogens. Ethnopharmacological studies correlate its abundance with traditional uses in wound healing .
Research Challenges and Future Directions
Synthetic Scalability
Current glycosylation methods suffer from low stereoselectivity (α:β ratio = 1:2.5). Enzymatic approaches using glycosynthases may enhance efficiency.
Toxicity Profiling
Preliminary hepatotoxicity (ALT elevation at 100 mg/kg in mice) necessitates structure-activity relationship (SAR) studies to mitigate off-target effects .
Clinical Translation
Phase I trials are pending due to limited pharmacokinetic data. Pro-drug strategies (e.g., acetylated sugars) could improve oral absorption .
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